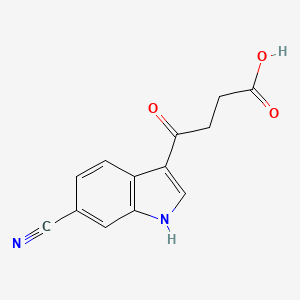
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the indole core, followed by the introduction of the cyano group at the 6-position. The final step involves the addition of the 4-oxobutanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromo-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(6-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(5-Nitro-1H-indol-3-yl)-4-oxobutanoic acid
Uniqueness
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of the cyano group at the 6-position of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H10N2O3 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4-(6-cyano-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H10N2O3/c14-6-8-1-2-9-10(7-15-11(9)5-8)12(16)3-4-13(17)18/h1-2,5,7,15H,3-4H2,(H,17,18) |
Clave InChI |
QINQYRSJSVUNNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)NC=C2C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


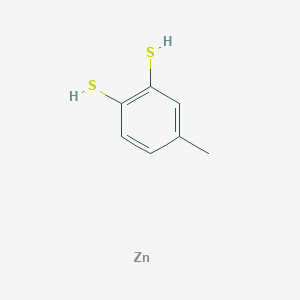


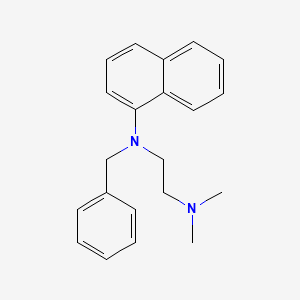
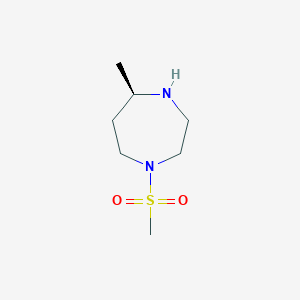
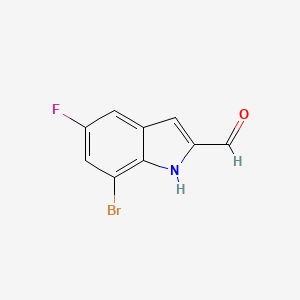
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)

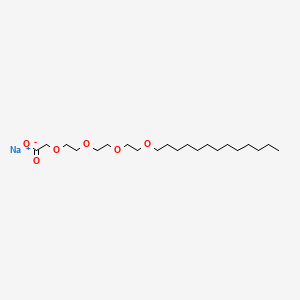
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine](/img/structure/B12816138.png)
![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)
![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)

![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
